

4-Methyl-5-oxohexanenitrile: A Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-5-oxohexanenitrile

Cat. No.: B077940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-oxohexanenitrile, a bifunctional molecule containing both a nitrile and a ketone group, presents a versatile platform for synthetic chemistry. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including heterocyclic structures of pharmaceutical interest. This technical guide provides a comprehensive overview of the stability and reactivity profile of **4-Methyl-5-oxohexanenitrile**, compiled from available chemical literature and supplier data.

Chemical and Physical Properties

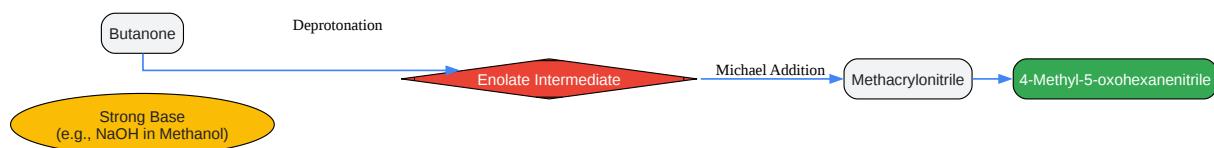
A summary of the key physical and chemical properties of **4-Methyl-5-oxohexanenitrile** is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.

Property	Value	Source
CAS Number	10413-01-1	[1] [2]
Molecular Formula	C ₇ H ₁₁ NO	[1] [2]
Molecular Weight	125.17 g/mol	[1]
Boiling Point	235.03 °C at 760 mmHg (Calculated)	[3]
Density	0.927 g/cm ³ (Calculated)	[3]
Flash Point	95.94 °C (Calculated)	[3]
Refractive Index	1.423 (Calculated)	[3]
Synonyms	3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile, 4- Methyl-5-oxohexanenitrile	[4]

Stability Profile

While specific quantitative stability data such as decomposition temperature under various conditions are not extensively reported in the public domain, qualitative information from suppliers and the general chemical nature of γ -ketonitriles provide guidance on its stability and storage.

Storage Conditions: For optimal stability, **4-Methyl-5-oxohexanenitrile** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[\[5\]](#) It is advisable to protect it from exposure to light, moisture, and extreme temperatures to prevent degradation.


General Stability: As a molecule with both ketone and nitrile functionalities, it is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition or unwanted side reactions. The presence of the ketone group at the γ -position to the nitrile could potentially lead to intramolecular reactions under certain conditions, although specific data on this is not readily available.

Reactivity Profile

The reactivity of **4-Methyl-5-oxohexanenitrile** is dictated by its two primary functional groups: the ketone and the nitrile. These groups can undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

Synthesis of 4-Methyl-5-oxohexanenitrile

The primary synthetic route to **4-Methyl-5-oxohexanenitrile** involves the Michael addition of a methyl ketone to an α,β -unsaturated nitrile. A patented process describes the reaction of butanone with methacrylonitrile in the presence of a strong base.[6]

[Click to download full resolution via product page](#)

Synthesis of 4-Methyl-5-oxohexanenitrile

Reactions of the Ketone Group

The ketone functionality in **4-Methyl-5-oxohexanenitrile** is susceptible to nucleophilic attack and can undergo various reduction and addition reactions.

Reduction to a Secondary Alcohol: The ketone can be selectively reduced to the corresponding secondary alcohol, 4-methyl-5-hydroxyhexanenitrile, using mild reducing agents such as sodium borohydride (NaBH_4).[7] This reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, and other functionalities.

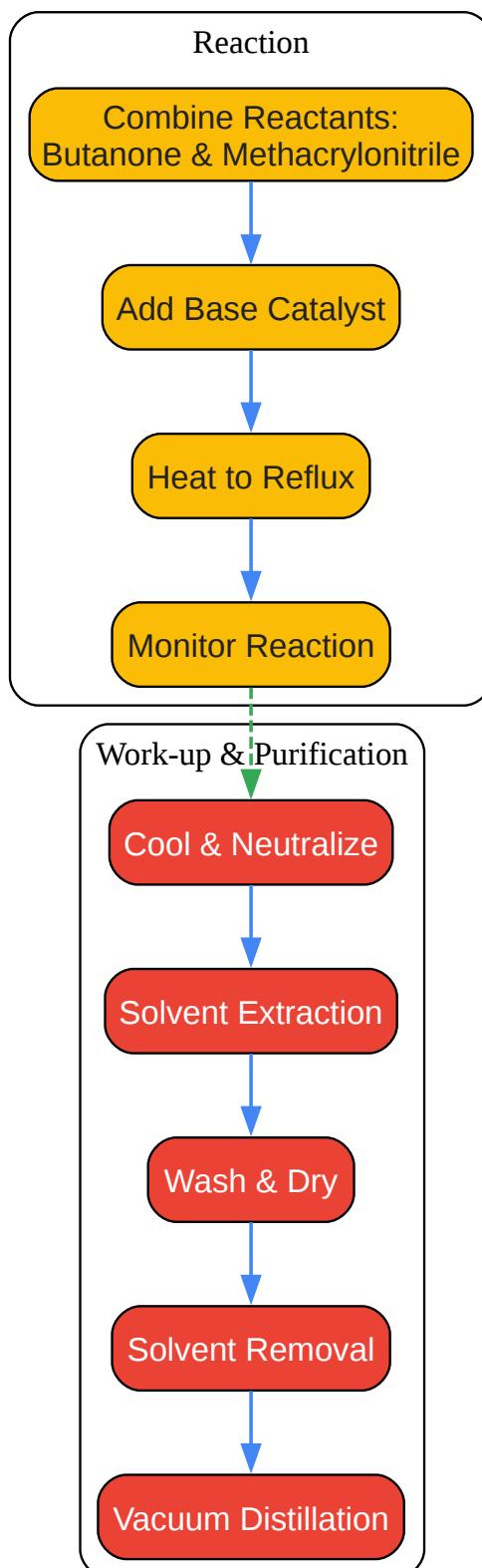
Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-methyl-5-oxohexanoic acid. This reaction typically requires heating.

Reduction to a Primary Amine: The nitrile group can be reduced to a primary amine, 5-amino-3-methyl-2-hexanone, using stronger reducing agents like lithium aluminum hydride (LiAlH_4). Sodium borohydride is generally not effective for the reduction of nitriles.

Experimental Protocols

While specific, validated experimental protocols for all reactions of **4-Methyl-5-oxohexanenitrile** are not available in the literature, the following are representative procedures for the key transformations of its functional groups. These should be adapted and optimized for the specific substrate.

Synthesis of 4-Methyl-5-oxohexanenitrile


Materials:

- Butanone
- Methacrylonitrile
- Sodium hydroxide solution in methanol (e.g., 15 wt%)
- Sulfuric acid (10% aqueous solution)
- Sodium sulfate (anhydrous)
- Dichloromethane

Procedure:[6]

- In a round-bottom flask equipped with a stirrer and reflux condenser, combine butanone and methacrylonitrile.
- With stirring, add a catalytic amount of a strong base solution (e.g., NaOH in methanol).

- Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
- After completion, cool the mixture to room temperature and neutralize with a dilute acid solution (e.g., 10% H_2SO_4).
- Extract the product with an organic solvent such as dichloromethane.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

[Click to download full resolution via product page](#)

Experimental Workflow for Synthesis

Reduction of the Ketone Group with Sodium Borohydride

Materials:

- **4-Methyl-5-oxohexanenitrile**
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Ammonium chloride solution (saturated aqueous)
- Ethyl acetate

Procedure: (General protocol for ketone reduction)[\[8\]](#)

- Dissolve **4-Methyl-5-oxohexanenitrile** in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
- Slowly add sodium borohydride in portions while stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel if necessary.

Conclusion

4-Methyl-5-oxohexanenitrile is a valuable synthetic intermediate with a reactivity profile dominated by its ketone and nitrile functionalities. While it is generally stable under standard

conditions, care should be taken to store it properly to avoid degradation. The synthetic utility of this compound lies in the selective transformation of its functional groups to access a variety of more complex molecules, which is of significant interest to the fields of medicinal chemistry and drug development. Further research into its specific reaction kinetics and the development of detailed experimental protocols will undoubtedly expand its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Methyl-5-oxohexanenitrile | C7H11NO | CID 11564477 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. ww.chemblink.com [ww.chemblink.com]
- 4. nbino.com [nbino.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- To cite this document: BenchChem. [4-Methyl-5-oxohexanenitrile: A Technical Guide to its Stability and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077940#4-methyl-5-oxohexanenitrile-stability-and-reactivity-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com